molecular formula C20H22N6O B2603475 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2180010-26-6

8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2603475
CAS No.: 2180010-26-6
M. Wt: 362.437
InChI Key: KSQWEPXKLRGRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{4-[(1H-Imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a bicyclic organic compound featuring an 8-azabicyclo[3.2.1]octane core substituted at positions 3 and 8 with heterocyclic moieties. The 8-azabicyclo[3.2.1]octane scaffold is structurally related to tropane alkaloids, which are known for their pharmacological relevance in modulating neurotransmitter systems. At position 3, the compound bears a 1H-1,2,3-triazol-1-yl group, a heterocycle frequently employed in medicinal chemistry for its hydrogen-bonding capacity and metabolic stability.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c27-20(16-3-1-15(2-4-16)13-24-9-7-21-14-24)26-17-5-6-18(26)12-19(11-17)25-10-8-22-23-25/h1-4,7-10,14,17-19H,5-6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQWEPXKLRGRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure in many bioactive tropane alkaloids. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter transporters and receptors. The compound has shown significant affinity for:

  • Dopamine Transporter (DAT) : It exhibits selective binding and uptake inhibition at DAT, which is crucial for the regulation of dopamine levels in the brain.
  • Serotonin Transporter (SERT) : The compound also interacts with SERT, suggesting potential implications in mood regulation and anxiety disorders.

Research indicates that modifications to the azabicyclo scaffold can enhance selectivity and potency against these transporters .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various substitutions that can significantly influence its biological activity:

SubstituentEffect on Activity
ImidazoleEnhances binding affinity at DAT
TriazoleModulates selectivity towards SERT
BenzoylImparts stability and increases lipophilicity

These modifications have been studied extensively to optimize the pharmacological profile of related compounds .

Anti-Parkinsonian Activity

A notable study evaluated the anti-Parkinsonian effects of several 8-azabicyclo[3.2.1]octane analogs in mouse models. The research demonstrated that compounds similar to this compound significantly increased dopamine levels in the brain and reduced catatonic responses induced by chlorpromazine . This suggests potential therapeutic applications in treating Parkinson's disease.

Monoamine Transporter Affinity

In another study focused on transporter affinities, derivatives of the 8-azabicyclo[3.2.1]octane scaffold were synthesized and tested for their interactions with DAT and SERT. Results indicated that certain modifications led to a high selectivity for DAT over SERT, making these compounds candidates for further development as stimulant medications .

Enantioselective Synthesis

Recent advancements in enantioselective synthesis techniques have facilitated the production of these compounds with desired stereochemical configurations, enhancing their biological efficacy . The ability to control stereochemistry during synthesis is crucial as it directly impacts the pharmacodynamics and pharmacokinetics of the resultant compounds.

Scientific Research Applications

Treatment of Depression and Anxiety Disorders

The primary application of 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane lies in its function as a monoamine reuptake inhibitor . Research indicates that compounds in this class can effectively inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical in mood regulation .

Case Studies:

  • A study reported that similar compounds demonstrated significant efficacy in reducing symptoms of major depressive disorder (MDD) and generalized anxiety disorder (GAD) when administered at doses ranging from 0.01 to 20 mg per kilogram body weight per day .

Treatment of Attention Deficit Hyperactivity Disorder (ADHD)

The ability of this compound to modulate neurotransmitter levels suggests potential use in treating ADHD. By enhancing monoamine transmission, it may help alleviate symptoms associated with this disorder.

Research Findings:

  • Clinical trials have shown that monoamine reuptake inhibitors can lead to improvements in attention and impulse control among ADHD patients .

Pain Management

Emerging evidence suggests that the compound may also be beneficial in managing chronic pain conditions due to its influence on pain-related neurotransmission pathways.

Clinical Insights:

  • Monoamine reuptake inhibitors have been noted for their analgesic properties in various studies, indicating their potential use as adjunct therapies for pain management .

Pharmaceutical Formulations

The development of pharmaceutical formulations containing this compound is crucial for effective delivery and therapeutic outcomes. Various forms can be prepared, including:

Formulation Type Description
TabletsSolid dosage forms for oral administration
CapsulesGelatin capsules containing the active ingredient
InjectionsSolutions or suspensions for parenteral use
SpraysNasal or buccal sprays for rapid absorption

These formulations can be tailored to optimize bioavailability and patient compliance.

Chemical Reactions Analysis

Formation of the 8-Azabicyclo[3.2.1]octane Core

The bicyclic framework is often constructed via aza-Diels-Alder reactions , which form nitrogen-containing rings . This method allows stereoselective synthesis, critical for maintaining structural integrity.

Key Reaction :

  • Reagent : Diene and azadienophile (e.g., nitroso compounds)

  • Conditions : Controlled temperature (often room temperature to reflux)

  • Outcome : Formation of the bicyclic core with defined stereochemistry .

Acylation (Benzoyl Group Addition)

The benzoyl group at position 4 is introduced via acylation reactions . Common methods include:

  • Fischer esterification : Direct reaction of the bicyclic amine with benzoyl chloride.

  • Coupling agents : Use of carbodiimides (e.g., EDC) or mixed carbonates (e.g., benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, PyBOP) for activation.

Table 1: Acylation Methods

MethodReagents/ConditionsAdvantage
Direct acylationBenzoyl chloride, base (e.g., pyridine)Simplicity, avoids coupling agents
Coupling agentsEDC, DMAP, DMFImproved efficiency, reduced byproducts

Triazole Formation (Click Chemistry)

The 1H-1,2,3-triazol-1-yl moiety is typically synthesized via Huisgen cycloaddition (Cu-catalyzed alkyne-azide cycloaddition) . This reaction ensures high regioselectivity and compatibility with sensitive functional groups.

Key Parameters :

  • Reagents : Azide derivative, alkyne, Cu catalyst (e.g., CuSO₄, sodium ascorbate).

  • Conditions : Room temperature, aqueous/organic solvent mixtures.

Imidazolylmethyl Group Installation

The 1H-imidazol-1-ylmethyl substituent is introduced via alkylation (e.g., using benzyl halides or activated methylene groups). This step often employs:

  • SN1/SN2 mechanisms : Depending on the substrate’s nucleophilicity.

  • Base-mediated deprotonation : To activate the imidazole for alkylation.

Acylation Mechanism

The acylation of the bicyclic amine proceeds via a two-step nucleophilic substitution :

  • Nucleophilic attack : The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

  • Proton transfer : A base (e.g., pyridine) abstracts the proton to form the acylated product.

Rate-Determining Step : Formation of the tetrahedral intermediate.

Triazole Formation via Click Chemistry

The Huisgen cycloaddition involves a copper-mediated oxidative coupling :

  • Alkyne activation : The alkyne coordinates with Cu(I), forming a π-complex.

  • Azide coupling : The azide bonds to Cu(I), followed by oxidative coupling to form the triazole .

Key Advantage : High chemoselectivity under mild conditions.

Characterization and Analytical Data

Characterization of the compound relies on:

NMR Spectroscopy

  • ¹H NMR : Identifies aromatic protons (benzoyl, imidazole) and bridgehead protons (azabicyclo core).

  • ¹³C NMR : Confirms carbonyl groups (benzoyl, triazole).

Mass Spectrometry

  • HRMS : Verifies molecular weight (e.g., [M+H]⁺ = 484.23 g/mol for the parent structure).

Table 2: Representative NMR Shifts

Functional Group¹H NMR (δ)¹³C NMR (δ)
Benzoyl carbonyl~170 ppm
Imidazole NH~12–14 ppm
Triazole aromatic protons~7–8 ppm~120–150 ppm

Medicinal Chemistry

  • Neurotransmitter modulation : Similar azabicyclo structures interact with serotonin/norepinephrine transporters.

  • Antibacterial agents : Bicyclic cores with triazole/imidazole groups show promise in targeting β-lactamases .

Reactivity Trends

  • Electrophilic substitution : The benzoyl group may undergo hydrolysis under acidic/basic conditions.

  • Metal coordination : Triazole/imidazole groups can act as ligands for transition metals .

Comparison with Similar Compounds

Substituent Variations at Position 3

  • Target Compound : 1H-1,2,3-triazol-1-yl group. This triazole isomer is less common in literature compared to 1,2,4-triazole derivatives but offers distinct hydrogen-bonding geometry.
  • Compound : 1H-1,2,4-triazol-1-yl group. The 1,2,4-triazole substituent is associated with improved metabolic stability in sulfonamide derivatives, as seen in 8-[(2-bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane (MW: 397.29 g/mol).
  • Compound: (4-iso-pentylphenoxy) group. Phenoxy substituents are often used to enhance lipid solubility and membrane permeability.

Substituent Variations at Position 8

  • Target Compound : 4-[(1H-imidazol-1-yl)methyl]benzoyl. The imidazole-benzoyl combination may increase aromatic stacking interactions compared to sulfonyl or alkyl groups.
  • Compound: (2-Bromophenyl)sulfonyl.
  • Compound: (3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl. Pyrazole sulfonamides are known for their role in kinase inhibition, suggesting possible enzymatic targeting.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight Not reported 397.29 g/mol Not reported
Boiling Point Not reported 569.4±60.0 °C (Predicted) Not reported
Density Not reported 1.77±0.1 g/cm³ Not reported
Key Functional Groups Triazole, Imidazole, Benzoyl Triazole, Sulfonyl, Bromophenyl Pyrazole, Sulfonyl, Phenoxy

However, the absence of a sulfonyl group may reduce solubility in aqueous media.

Crystallographic and Structural Analysis

The SHELX program suite () is widely used for refining crystal structures of such bicyclic compounds. For example, ORTEP-3 () could visualize the target compound’s stereochemistry, particularly the endo/exo configuration of substituents. The bulky benzoyl-imidazole group in the target compound may lead to distinct crystal packing compared to smaller sulfonyl substituents.

Q & A

Q. How can researchers differentiate between assay artifacts and genuine biological activity in high-throughput screening?

  • Methodological Answer : Implement counter-screening assays (e.g., redox-activity tests, aggregation detectors) and orthogonal validation (e.g., SPR for binding affinity). Use cheminformatics tools (e.g., PAINS filters) to flag problematic substructures (e.g., redox-active triazoles) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.